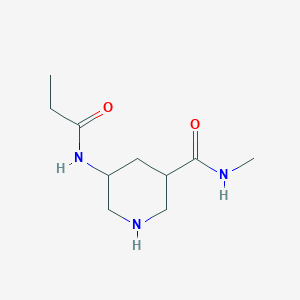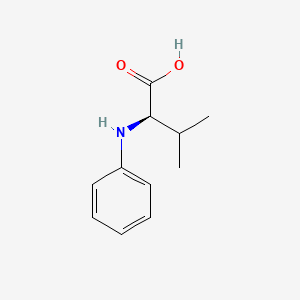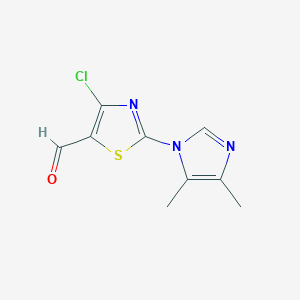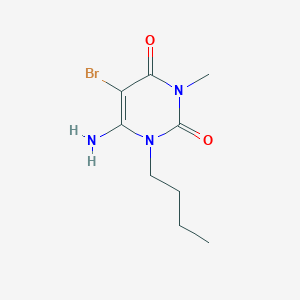
3-(5-amino-1H-indol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-1H-indol-1-yl)propan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole ring substituted with an amino group at the 5-position and a propanol chain at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-1H-indol-1-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The amino group can be introduced through nucleophilic substitution reactions, and the propanol chain can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-(5-amino-1H-indol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-amino-1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The amino group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The propanol chain can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propan-1-ol: Similar structure with an amino group at the 2-position.
1-(indolin-1-yl)-1-phenyl-3-propan-2-olamines: Contains an indoline ring and a propanol chain.
Uniqueness
3-(5-amino-1H-indol-1-yl)propan-1-ol is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(5-aminoindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10-2-3-11-9(8-10)4-6-13(11)5-1-7-14/h2-4,6,8,14H,1,5,7,12H2 |
InChI Key |
HIMMPEUTMHRCPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCO)C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)
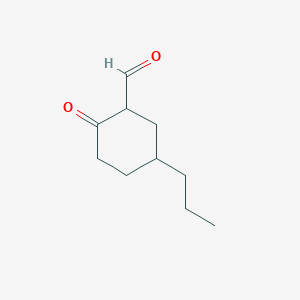
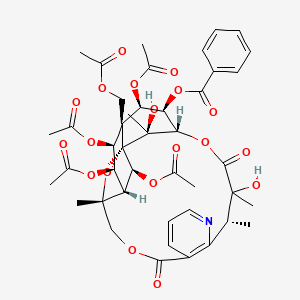
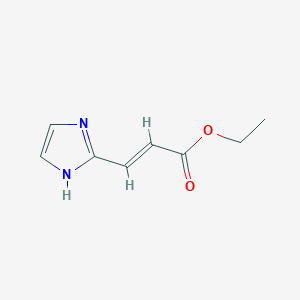
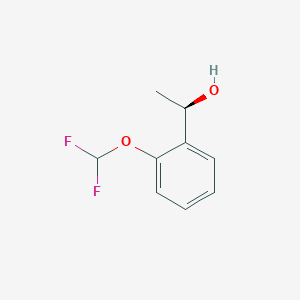
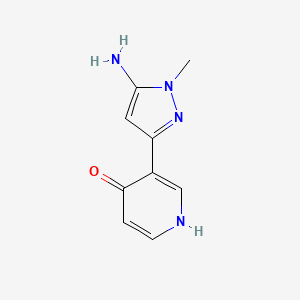
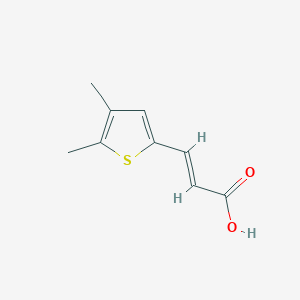
![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
